Haloperidol-d4 Decanoate
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Overview
Description
Haloperidol-d4 Decanoate is a deuterated form of Haloperidol Decanoate, a long-acting ester of the antipsychotic drug Haloperidol. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The deuterium atoms in this compound replace hydrogen atoms, which can help in studying the pharmacokinetics and metabolism of the drug due to the isotope effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-d4 Decanoate involves the esterification of Haloperidol-d4 with decanoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Haloperidol-d4 Decanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Haloperidol-d4, which are useful in pharmacokinetic studies .
Scientific Research Applications
Haloperidol-d4 Decanoate has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and isotope effects.
Biology: Helps in understanding the metabolic pathways of Haloperidol.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Haloperidol in the body.
Industry: Employed in the development of long-acting antipsychotic formulations
Mechanism of Action
Haloperidol-d4 Decanoate exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors, in the brain. This action helps in reducing the symptoms of psychosis by decreasing the overactivity of dopamine pathways in the mesolimbic and mesocortical systems .
Comparison with Similar Compounds
Similar Compounds
Haloperidol Decanoate: The non-deuterated form of Haloperidol-d4 Decanoate.
Fluphenazine Decanoate: Another long-acting antipsychotic ester.
Zuclopenthixol Decanoate: A similar compound used for long-term treatment of schizophrenia
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide stability and allow for more precise tracking of the drug’s metabolism compared to its non-deuterated counterpart .
Properties
CAS No. |
1329837-92-4 |
---|---|
Molecular Formula |
C31H41ClFNO3 |
Molecular Weight |
534.146 |
IUPAC Name |
[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3/i14D,15D,16D,17D |
InChI Key |
GUTXTARXLVFHDK-GIVHGBEGSA-N |
SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Synonyms |
Decanoic Acid 4-(4-Chlorophenyl-d4)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester; Haldol-d4 Decanoate; Halomonth-d4; KD 136-d4; KD 16-d4; Neoperidole-d4; R 13762-d4; |
Origin of Product |
United States |
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